molecular formula C24H44O12 B1366328 Sucrose monolaurate CAS No. 13039-40-2

Sucrose monolaurate

Cat. No. B1366328
CAS RN: 13039-40-2
M. Wt: 524.6 g/mol
InChI Key: KGUHOFWIXKIURA-VQXBOQCVSA-N
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Description

Sucrose Monolaurate is a non-ionic detergent used to solubilize membrane-bound proteins . It is a carbohydrate fatty acid monoester . It is also known as 3-O-Dodecanoyl-β-D-fructofuranosyl α-D-glucopyranoside .


Synthesis Analysis

Sucrose monolaurate can be produced from lauric acid through a two-stage process. In the first stage, lauric acid is converted into methyl laurate via esterification. This is followed by the transesterification of methyl laurate into sucrose ester in the second stage . Another method involves the effects of ultrasonic parameters on the synthesis of sucrose laurate under different frequencies . In a DMF (dimethylformamide) solvent, sucrose and methyl laurate are added in a mesoporous catalyst MBC-01, and the reaction is stirred at 110°C and 0.5KPa .


Molecular Structure Analysis

The molecular formula of Sucrose Monolaurate is C24H44O12 . The structure of Sucrose Monolaurate has been confirmed by NMR spectroscopy .


Chemical Reactions Analysis

The production of sucrose monolaurate involves esterification and transesterification reactions . The esterification reaction involves the reaction of sugar with free fatty acid under a homogenous acid catalyst to produce sugar ester and water. The transesterification involves the reaction of fatty acid ester and sugar in the presence of a homogenous base catalyst .


Physical And Chemical Properties Analysis

Sucrose Monolaurate has a molecular weight of 524.6 . It is soluble in DMF, DMSO, and Ethanol . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Production from Lauric Acid

  • Scientific Field: Chemical Engineering
  • Application Summary: SML is produced from lauric acid through a two-stage process. The first stage involves the conversion of lauric acid into methyl laurate via esterification. The second stage involves the transesterification of methyl laurate into sucrose ester .
  • Methods of Application: The optimal condition to achieve 98 wt% yield (99% purity) was as follows: temperature of 110 °C, residence time of 5 min, and feed concentration of 94 g/L .
  • Results: High catalytic stability was observed over the time‐on‐stream of 30 h. This process provided good productivity compared to other processes. The high selectivity of 95% of sucrose monolaurate was obtained .

Antibacterial Property against Pathogenic Bacteria

  • Scientific Field: Microbiology
  • Application Summary: SML demonstrates significant antimicrobial activities, particularly effective against Gram-positive bacteria .
  • Methods of Application: The antibacterial activity was determined by minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the time–kill assay .
  • Results: SML showed varying antibacterial activity against tested bacteria with MICs and MBCs of 2.5 and 20 mM for L. monocytogenes, 2.5 and 20 mM for B. subtilis, 10 and 40 mM for S. aureus, respectively .

Antimicrobial Agent

  • Scientific Field: Microbiology
  • Application Summary: SML has been used as an antimicrobial agent .
  • Methods of Application: It is typically added to the substance that needs to be protected from microbes .
  • Results: The effectiveness of SML as an antimicrobial agent varies depending on the specific microbe and the conditions of use .

Constituent of Lysis Buffer

  • Scientific Field: Biochemistry
  • Application Summary: SML has been used as a constituent of lysis buffer to homogenize placental tissues for determining serine palmitoyltransferase (SPT) activity .
  • Methods of Application: It is added to the lysis buffer, which is then used to homogenize the tissue .
  • Results: The use of SML in the lysis buffer can help to effectively break down the tissue and release the enzymes for analysis .

Green Synthesis Under Different Ultrasonic Conditions

  • Scientific Field: Green Chemistry
  • Application Summary: The green synthesis of SML under different ultrasonic conditions has been studied .
  • Methods of Application: The synthesis was carried out under varying ultrasonic frequencies and sound intensities .
  • Results: It was found that low ultrasonic frequency increases SML yield, whereas high ultrasonic frequency increases sucrose dilaurate yield. As the sound intensity increases, the yield of SML also increases, whereas the reaction time decreases .

Inhibitor of Microbial Activity

  • Scientific Field: Microbiology
  • Application Summary: SML is considered a potent inhibitor of microbial activity. Its properties are being actively explored .
  • Methods of Application: In one study, 500 and 1000 µg mL −1 SML showed inhibition against Escherichia coli O157:H7 on the surface of raw sliced beef .
  • Results: The results showed that SML can effectively inhibit the growth of certain microbes, providing a potential avenue for food preservation .

Safety And Hazards

Sucrose Monolaurate is considered a hazardous substance according to OSHA 29 CFR 1910.1200 . It can cause eye irritation and damage in some persons . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44O12/c1-2-3-4-5-6-7-8-9-10-11-17(27)33-13-16-18(28)20(30)21(31)23(34-16)36-24(14-26)22(32)19(29)15(12-25)35-24/h15-16,18-23,25-26,28-32H,2-14H2,1H3/t15-,16-,18-,19-,20+,21-,22+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGUHOFWIXKIURA-VQXBOQCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156500
Record name Sucrose, 6-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sucrose monolaurate

CAS RN

13039-40-2
Record name Sucrose, 6-laurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013039402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sucrose, 6-laurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUCROSE, 6-LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AN420DS8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
JD Monk, LR Beuchat… - Journal of Applied …, 1996 - academic.oup.com
… monocytogenes were detected in TPB containing as little as 100 μg ml −1 sucrose monolaurate (SML) during the logarithmic growth phase compared to populations detected in TPB …
Number of citations: 62 academic.oup.com
T Tongtummachat, A Jaree, A Kaewchada… - Scientific Reports, 2023 - nature.com
… and penetration improvement, sucrose monolaurate (C 12 … production process of sucrose monolaurate was developed … for the production of sucrose monolaurate, which has rarely been …
Number of citations: 7 www.nature.com
SY Shao, YG Shi, Y Wu, LQ Bian, YJ Zhu, XY Huang… - Molecules, 2018 - mdpi.com
… The aim of this work was to evaluate the antibacterial activities and mode of action of sucrose monolaurate (SML) with a desirable purity, synthesized by Lipozyme TL IM-mediated …
Number of citations: 34 www.mdpi.com
D Xiao, R Ye, PM Davidson, DG Hayes… - International journal of …, 2011 - Elsevier
… efficacy of sodium hypochlorite (200ppm, pH 6.0) at 4 and 20C against Escherichia coli O157:H7 inoculated on baby spinach leaves as affected by the surfactant sucrose monolaurate (…
Number of citations: 57 www.sciencedirect.com
RA Anderson, AE Polack - Journal of Pharmacy and …, 1968 - Wiley Online Library
At concentrations below the critical micelle concentration, sucrose monolaurate hydrolyses to give lauric acid at first‐order rates. At concentrations above the critical micelle …
Number of citations: 12 onlinelibrary.wiley.com
X Wang, S Miao, P Wang, S Zhang - Bioresource technology, 2012 - Elsevier
An alkaline protease from Bacillus licheniformis, Protex 6L, was used for synthesis of sucrose monolaurate from sucrose and vinyl laurate in a tert-amyl alcohol/DMSO/water solvent …
Number of citations: 18 www.sciencedirect.com
TM Herrington, SS Sahi - Colloids and surfaces, 1986 - Elsevier
… Sucrose monolaurate and sucrose monooleate form isotropic micellar solutions with liquid … for sucrose monooleate at all temperatures and for sucrose monolaurate above 25”(Z).) …
Number of citations: 35 www.sciencedirect.com
Y Iwami, CF Schachtele… - Journal of dental …, 1995 - journals.sagepub.com
… Our results showed that sucrose monolaurate did not interfere with acid production more effectively when sucrose was substituted for glucose, indicating that the mechanism of inhibition …
Number of citations: 23 journals.sagepub.com
S KATO, H KOBAYASHI… - Food Hygiene and Safety …, 1987 - jstage.jst.go.jp
The action of sucrose monolaurate (SL) against S, aureus was studied. The influence of SL on the leakage of nucleic acid from the cells and its pH dependence were investigated. The …
Number of citations: 4 www.jstage.jst.go.jp
FA Husband, DB Sarney, MJ Barnard, PJ Wilde - Food Hydrocolloids, 1998 - Elsevier
… a commercially available, crude sucrose monolaurate (L1695) … properties of pure sucrose monolaurate isomers and sucrose … Crude sucrose monolaurate had a greater foamability and …
Number of citations: 95 www.sciencedirect.com

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